![molecular formula C11H13ClN2O4S B3033533 N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide CAS No. 104246-30-2](/img/structure/B3033533.png)
N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, particularly those with anticancer and radiosensitizing properties, has been a subject of interest in recent research. In one study, a series of novel sulfonamide derivatives were synthesized starting from a strategic material identified as (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide. This process involved the creation of two series of compounds: hydrazone derivatives (5-9) and pyridone derivatives (10-21). These compounds were obtained through a systematic synthetic route, which was not detailed in the abstract but likely involved standard organic synthesis techniques such as condensation reactions, purification, and characterization of the final products .
Molecular Structure Analysis
The molecular structure of a related compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, was elucidated using various spectroscopic techniques, including HNMR, IR, and LC-MS. The structure was further confirmed by single-crystal X-ray diffraction, which revealed that the compound crystallizes in the monoclinic crystal system with specific unit cell parameters. The crystal structure was stabilized by various intermolecular interactions, such as N-H...O, N-H...N, C-H...O, and C-H...π interactions. These interactions were critical in determining the molecular packing within the crystal lattice .
Chemical Reactions Analysis
The abstracts provided do not detail specific chemical reactions beyond the synthesis of the compounds. However, it can be inferred that the reactions involved in the synthesis of these compounds would include steps such as amide bond formation, hydrazone formation, and possibly cyclization to form the pyridone derivatives. These reactions are typical in the synthesis of complex organic molecules and would require careful control of reaction conditions to achieve the desired products .
Physical and Chemical Properties Analysis
The physical properties, such as the crystalline structure and unit cell parameters of the compound 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, were determined through X-ray diffraction. The chemical properties, particularly the biological activity, were assessed in vitro. The synthesized sulfonamide derivatives exhibited significant cytotoxic activity against the human liver cancer cell line (HepG2), with some compounds showing higher activity than the positive control, doxorubicin. Additionally, the radiosensitizing ability of the most promising compounds was studied, indicating an enhanced cell-killing effect when combined with γ-radiation. Molecular design techniques were used to predict the binding mode of these compounds with the active site of hCA IX, suggesting a good fit within the binding pocket .
Applications De Recherche Scientifique
Inhibitory Effects on Carbonic Anhydrase
- Inhibition of Bovine Carbonic Anhydrase : Some derivatives of sulfonamides, including N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide, have been studied for their inhibitory effects on bovine carbonic anhydrase. These compounds show potential as noncompetitive inhibitors with inhibition constants similar to clinically used sulfonamides in glaucoma treatment (Arslan, 2001).
Synthesis and Chemical Properties
Synthesis of Sulfone Compounds : Research on the oxidative chlorination of hydroxyalkyl sulfides and sulfoxides led to the synthesis of 3-chloropropyl and 4-chlorobutyl alkyl (phenyl) sulfones, demonstrating the chemical versatility and synthesis potential of such compounds (Derzhinskii, Konyushkin, & Prilezhaeva, 1978).
Biological Evaluation and Molecular Docking : A study synthesized various benzenesulfonamide derivatives, exploring their reactivity with different nucleophiles. Some of these chlorinated compounds exhibited significant in vitro antitumor activity, indicating their potential in medical applications (Fahim & Shalaby, 2019).
Applications in Nonlinear Optical Materials
- Nonlinear Optical Materials : Azo sulfonamide chromophores, related to N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide, were used as active nonlinear optical materials in films. These materials demonstrated potential in the formation of diffraction grating and had moderate static β values (Kucharski et al., 2010).
Cardiac Myosin Activators
- Cardiac Myosin Activators : Sulfonamidophenylethylamide analogues were explored as novel cardiac myosin activators. Certain compounds in this category showed efficacy in vitro and in vivo, indicating potential therapeutic applications for systolic heart failure (Manickam et al., 2019).
Propriétés
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-3-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-8(15)14-19(17,18)10-4-2-9(3-5-10)13-11(16)6-7-12/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDYNWALMOWJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207242 | |
| Record name | N-[4-[(Acetylamino)sulfonyl]phenyl]-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide | |
CAS RN |
104246-30-2 | |
| Record name | N-[4-[(Acetylamino)sulfonyl]phenyl]-3-chloropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104246-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(Acetylamino)sulfonyl]phenyl]-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(diphenylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3033450.png)
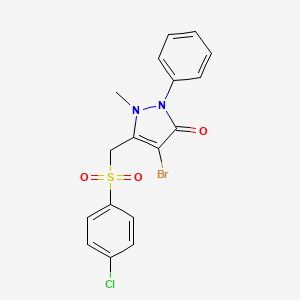
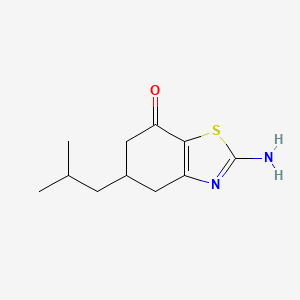
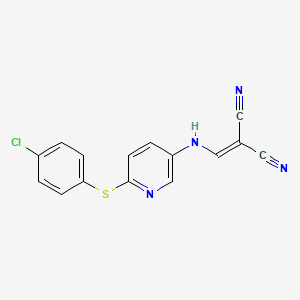
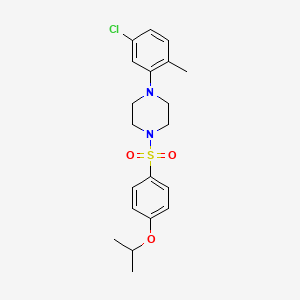

![5-(benzylsulfanyl)-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3033463.png)

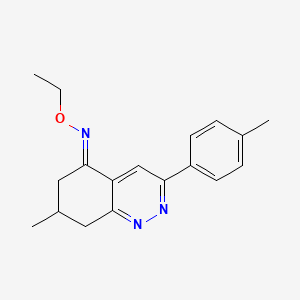
![(6Z)-1-acetyl-6-(1,3-benzodioxol-5-ylmethylidene)-2-benzyl-2H-imidazo[1,2-a]imidazole-3,5-dione](/img/structure/B3033467.png)
![[(E)-[Amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3,4,5-trimethoxybenzoate](/img/structure/B3033468.png)
![3-chloro-N-[(Z)-2-(4-methylbenzenesulfonyl)-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3033469.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B3033470.png)
![1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033471.png)